molecular formula C11H8N2O B017489 3-(1H-indol-3-yl)-3-oxopropanenitrile CAS No. 20356-45-0

3-(1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B017489
CAS RN: 20356-45-0
M. Wt: 184.19 g/mol
InChI Key: KSKBLDDGNWKWKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile involves methods that enable the creation of different heterocyclic compounds derived from this precursor. The synthetic importance and reactivity of this compound have been thoroughly investigated, highlighting recent progress in its use for generating heterocyclic compounds through various synthetic routes (Fadda et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile serves as a cornerstone for understanding its chemical reactivity and properties. The indole moiety in its structure is pivotal for its chemical behavior, especially in catalytic reactions that lead to the formation of polysubstituted carbazoles and other complex molecules. Rhodium-catalyzed annulation of this compound with sulfoxonium ylides or diazo compounds exemplifies its utility in synthesizing polysubstituted carbazoles (Xiao et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile are diverse, including rhodium-catalyzed carbocyclization with alkynes and alkenes through C-H activation. These reactions are notable for their broad substrate range and high yields, demonstrating the compound's versatility in synthesizing 1,7-fused indolines and other polycyclic compounds (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical reactions. However, specific details on these properties require further exploration in the literature to provide a comprehensive understanding.

Chemical Properties Analysis

The chemical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, including its reactivity with various chemical reagents, enable the synthesis of a wide array of heterocyclic compounds. Its interaction with nucleophiles and electrophiles, catalytic transformations, and participation in multicomponent reactions underscore its synthetic utility in organic chemistry (Gomha & Abdel‐Aziz, 2012).

Scientific Research Applications

1. Anti-Inflammatory Activity

  • Summary of the Application : The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which contains the “3-(1H-indol-3-yl)-3-oxopropanenitrile” moiety, was studied for its anti-inflammatory potential .
  • Methods of Application : The study started with the carrageenan-induced peritonitis model, followed by an investigation of leukocyte migration using the subcutaneous air pouch test and an assessment of the antinociceptive profile using formalin-induced pain .
  • Results or Outcomes : In the peritonitis assay, JR19 (10 and 20 mg/kg) reduced leukocyte migration by 59% and 52%, respectively, compared to the vehicle group . In the subcutaneous air pouch assay, the reduction in cell migration was 66%, and the response to intraplantar formalin was reduced by 39%, particularly during the inflammatory phase .

2. Synthesis of Indole Derivatives

  • Summary of the Application : Indoles, including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used in the treatment of various disorders in the human body .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, but the specific methods and technical details are not provided in the source .
  • Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

3. Antitubercular Activity

  • Summary of the Application : A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide compounds, which likely include “3-(1H-indol-3-yl)-3-oxopropanenitrile”, were synthesized and evaluated for their antitubercular activity .
  • Methods of Application : The compounds were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

4. Antiviral Activity

  • Summary of the Application : Indole derivatives, including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, have been found to possess antiviral activity .
  • Methods of Application : The specific methods and technical details are not provided in the source .
  • Results or Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

5. Synthesis of Isoindolin-1-one Derivatives

  • Summary of the Application : A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized .
  • Methods of Application : The compounds were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
  • Results or Outcomes : The reaction presented here has several advantages, such as clean, one-pot, and easy handling .

6. Antiproliferative Activities

  • Summary of the Application : A series of compounds, likely including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
  • Methods of Application : The specific methods and technical details are not provided in the source .
  • Results or Outcomes : Some of the target compounds demonstrated effective activities towards the three tumour cell lines .

7. Preparation of Benzofuran Derivatives

  • Summary of the Application : “3-(1H-Indol-3-yl)benzofuran-2(3H)-ones” were efficiently accessed via polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .
  • Methods of Application : The specific methods and technical details are not provided in the source .
  • Results or Outcomes : The reaction presented here has several advantages, such as clean, one-pot, and easy handling .

8. Antiviral Activity

  • Summary of the Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Methods of Application : The specific methods and technical details are not provided in the source .
  • Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

properties

IUPAC Name

3-(1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBLDDGNWKWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368727
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-3-oxopropanenitrile

CAS RN

20356-45-0
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyanoacetyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(Cyanoacetyl)indole was prepared by suspending indole (11.71 g, 0.10 mmol) and potassium cyanoacetate (24.6 g, 0.2 mmol) in acetonitrile (300 mL), and to this methanesulphonylchloride (7.7 mL, 0.1 mmol) was added. The resulting mixture was stirred at ambient temperature for 1 h, and then sodium carbonate (10 g in 50 mL water) was added. After 5 min, the organic phase was separated, dried (Na2SO4) and concentrated under reduced pressure. The residue was recrystallised from ethanol (100 mL) to give the desired material as an orange solid (4.31 g), m.p. 226-227°. δH (d6 DMSO) 12.20 (1H, bs), 8.38 (1H, d, J 2.8 Hz), 8.14-8.10 (1H, m), 7.53-7.50 (1H, m), 7.25-7.21 (2H, m) and 4.49 (2H, s).
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a flask, cyanoacetic acid (5.0 g, 58.8 mmol, 1.2 eq) was dissolved in acetic anhydride (50 mL) and heated at 50° C. Indole (5.8 g, 50.0 mmol, 1.0 eq) was added and the reaction was heated at 80° C. for 5 min. A white precipitate crushed out of the solution; the reaction was cooled to room temperature and then filtered. The solid obtained (620.0 mg, 85% yield) was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
AA Fadda, A El-Mekabaty, IA Mousa… - Synthetic …, 2014 - Taylor & Francis
This review highlighted the methods used for the synthesis of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile. The reactivity and their synthetic …
Number of citations: 23 www.tandfonline.com
Q Cai, HY Sheng, DK Li, Y Liu, AX Wu - Synlett, 2018 - thieme-connect.com
An efficient base-promoted tandem cyclization for the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans from arylglyoxal monohydrates and 3-(1H-indol-3-yl)-3-oxopropanenitrile …
Number of citations: 5 www.thieme-connect.com
SK Krishnammagari, BG Cho, JT Kim… - Synthetic …, 2018 - Taylor & Francis
An efficient solvent-free access towards highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives has been established through multi-component …
Number of citations: 11 www.tandfonline.com
SK Krishnammagari, SG Balwe, JS Kim, KT Lim… - Monatshefte für Chemie …, 2019 - Springer
An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described …
Number of citations: 10 link.springer.com
P Jahanshahi, M Mamaghani - New Journal of Chemistry, 2019 - pubs.rsc.org
A novel one-pot four-component, highly efficient and environmentally benign approach for the synthesis of a wide range of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in the …
Number of citations: 12 pubs.rsc.org
L Li, H Xu, L Dai, J Xi, L Gao, L Rong - Tetrahedron, 2017 - Elsevier
An efficient metal-free cascade reaction to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives was reported. The reaction starts from aromatic aldehydes, 1H-indazol-3-…
Number of citations: 32 www.sciencedirect.com
J Quiroga, J Trilleras, AI Sanchez… - Letters in Organic …, 2009 - ingentaconnect.com
New 4-(1H-indol-3-yl)-6-arylpyrazolo[3,4-b]pyridines 7 have been prepared in a solvent-free three-component reaction induced by microwave from 5-aminopyrazole 1, benzaldehydes …
Number of citations: 21 www.ingentaconnect.com
C Bharkavi, P Gunasekaran, SV Kumar, M Sakthi… - Tetrahedron …, 2014 - Elsevier
A series of novel 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines was obtained in good yields from the domino reactions of 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4,4,4-trifluoro-1-…
Number of citations: 7 www.sciencedirect.com
M Muthu, RV Priya, AI Almansour… - Beilstein Journal of …, 2018 - beilstein-journals.org
The one-pot four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones and ammonium acetate occurred via a six-step tandem …
Number of citations: 13 www.beilstein-journals.org
T Chen, XP Xu, SJ Ji - Journal of Combinatorial Chemistry, 2010 - ACS Publications
A simple and efficient approach to the synthesis of a novel series of polysubstituted 6′-(1H-indol-3-yl)-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2-one derivatives in …
Number of citations: 55 pubs.acs.org

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